molecular formula C17H11Cl2N3O4 B2378141 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 891137-31-8

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2378141
CAS No.: 891137-31-8
M. Wt: 392.19
InChI Key: KBJPATJEKMOVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS RN: 891137-31-8) is a heterocyclic compound with a molecular formula of C₁₇H₁₁Cl₂N₃O₄ and an average molecular mass of 392.192 g/mol. Its monoisotopic mass is 391.012661 g/mol, and it features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group, linked via a carboxamide bond to a 2,3-dihydro-1,4-benzodioxine scaffold .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(8-10)16-21-22-17(26-16)20-15(23)9-1-4-13-14(7-9)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPATJEKMOVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure imparts various biological activities that have been the subject of extensive research.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a benzodioxine moiety . This structural configuration is crucial for its biological activity. The molecular formula is C15H12Cl2N4O3C_{15}H_{12}Cl_2N_4O_3 with a molecular weight of approximately 366.19 g/mol.

Research indicates that this compound exhibits significant antitumor and antimicrobial properties. The mechanism of action is primarily attributed to its ability to:

  • Inhibit specific enzymes involved in metabolic pathways.
  • Induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Interact with DNA, leading to disruption in replication and transcription processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
HEPG21.18 ± 0.14
MCF71.95
SW11160.67
BGC8230.80

These results indicate that the compound has potent anticancer properties with lower IC50 values compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.

Study 1: Anticancer Evaluation

In a study conducted by Zhang et al., the compound was tested against multiple cancer cell lines using TRAP PCR-ELISA assays. Results demonstrated significant inhibition of cell proliferation in HEPG2 and MCF7 cells with an IC50 value significantly lower than that of conventional treatments like staurosporine .

Study 2: Enzyme Inhibition

Another research focused on the inhibition of α-glucosidase , an enzyme linked to metabolic disorders such as diabetes. The findings suggested that this compound effectively inhibited this enzyme, indicating potential therapeutic applications in managing blood glucose levels.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Similarities

The compound is compared below with two structurally related molecules:

Parameter Target Compound Compound from Compound from
Core Structure 1,3,4-Oxadiazole + 2,3-dihydro-1,4-benzodioxine Methoxy-pyridine + 2,3-dihydro-1,4-benzodioxine 1,3,4-Oxadiazole + 2,3-dihydro-1,4-benzodioxine + sulfanyl acetamide
Substituents 2,5-Dichlorophenyl on oxadiazole Dimethylamino-methylphenyl on pyridine Variably substituted phenyl on oxadiazole
Molecular Formula C₁₇H₁₁Cl₂N₃O₄ C₂₃H₂₅N₃O₃ C₁₇H₁₄N₂O₄S (example from series)
Molecular Weight 392.192 g/mol 391.46 g/mol ~350–400 g/mol (varies with substituents)
Key Functional Groups Carboxamide, dichlorophenyl, oxadiazole Methoxy, dimethylamino, pyridine Sulfanyl acetamide, oxadiazole

Key Observations :

  • The target compound shares the 1,3,4-oxadiazole and benzodioxine core with the compound in but differs in the substituent on the oxadiazole (2,5-dichlorophenyl vs. sulfanyl acetamide).
  • Compared to the compound in , the target lacks a pyridine ring but retains the benzodioxine scaffold, which is critical for π-π stacking interactions in biological systems .
Antibacterial Activity
  • Target Compound: No direct biological data is provided in the evidence, but structurally analogous oxadiazole-benzodioxine hybrids (e.g., compounds in ) exhibit potent antibacterial activity against Gram-positive and Gram-negative strains .
  • Compound from : Derivatives with sulfanyl acetamide substituents showed MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard drugs like ciprofloxacin .
  • Compound from : Not evaluated for antibacterial activity; labeled as "research use only" .
Cytotoxicity
  • Target Compound: Toxicity data unavailable, but analogues in demonstrated low hemolytic activity (<10% hemolysis at 100 μg/mL), suggesting favorable safety profiles for non-target cells .
  • Compound from : No cytotoxicity data provided .

Electronic and Steric Effects of Substituents

  • In contrast, the dimethylamino-methylphenyl group in ’s compound may improve solubility but reduce membrane permeability due to its polar nature .
  • The sulfanyl acetamide moiety in ’s compounds likely contributes to hydrogen bonding and improved pharmacokinetics .

Preparation Methods

Structural Analysis and Properties

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide features several key structural elements that influence its preparation methods. The compound contains a 2,5-dichlorophenyl moiety connected to a 1,3,4-oxadiazole ring, which is further linked via an amide bond to a 2,3-dihydro-1,4-benzodioxine-6-carboxyl group.

Property Value Source
Molecular Formula C₁₇H₁₁Cl₂N₃O₄ PubChem
Molecular Weight 392.2 g/mol PubChem
IUPAC Name This compound PubChem
InChI Key KBJPATJEKMOVKA-UHFFFAOYSA-N PubChem
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl PubChem

The molecule's complexity requires a strategic synthetic approach involving the preparation of key intermediates followed by their coupling to form the final compound.

General Synthetic Strategies for 1,3,4-Oxadiazole Components

Cyclization Methods for 1,3,4-Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring, a key structural component of our target compound, can be synthesized through several well-established methods. The most common approach involves the cyclization of acylhydrazides with various dehydrating agents.

Several cyclization methods have been reported in the literature for the preparation of 1,3,4-oxadiazoles:

  • Reaction of acid hydrazides with acid chlorides/carboxylic acids : This method involves the reaction of acid hydrazides (or hydrazine) with acid chlorides or carboxylic acids to form 1,3,4-oxadiazoles.

  • Direct cyclization of diacylhydrazines : This approach uses various dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, or polyphosphoric acid.

  • Direct reaction of acid with (N-isocyanimino) triphenylphosphorane : This method provides an alternative route to 1,3,4-oxadiazoles.

The most frequently employed method for synthesizing the 1,3,4-oxadiazole-2-thione derivative, which serves as a key intermediate, involves the reaction of carbohydrazides with carbon disulfide under basic conditions.

Detailed Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thione Derivatives

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thione derivatives, which could be used as intermediates for our target compound, typically follows this general procedure:

  • A mixture of carboxylic acid hydrazide (0.01 mol) and carbon disulfide (1.5 mL) in 60 mL of 10% ethanolic potassium hydroxide solution is heated under reflux for 6-10 hours.

  • After cooling, the reaction mixture is neutralized with dilute hydrochloric acid (10%) to produce a precipitate.

  • The precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent (typically ethanol/DMF).

This method has been reported to yield the desired 1,3,4-oxadiazole-2-thione derivatives with yields of approximately 75%.

Preparation Methods for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

The preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key precursor to the carboxamide component, can be achieved through several routes:

From 3,4-Dihydroxybenzaldehyde

One efficient method starts with 3,4-dihydroxybenzaldehyde:

  • Ring closure reaction : 3,4-Dihydroxybenzaldehyde is treated with 1,2-dibromoethane under alkaline conditions (NaOH in water) in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Oxidation reaction : The intermediate aldehyde is then oxidized using potassium permanganate solution at 70-80°C, followed by refluxing for 1-2 hours.

  • Isolation : After cooling to room temperature, the reaction mixture is alkalized with 10% KOH, filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

This method yields the desired 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with yields up to 90%.

From 2,3-Dihydroxybenzoic Acid

An alternative approach starts with 2,3-dihydroxybenzoic acid:

  • The 2,3-dihydroxybenzoic acid is first esterified using concentrated sulfuric acid in refluxing methanol.

  • The resulting methyl ester is then alkylated with 1,2-dibromoethane in the presence of potassium carbonate to afford the cyclized ester.

  • The ester group is subsequently hydrolyzed using lithium hydroxide to yield the carboxylic acid.

Conversion to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

The conversion of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to the corresponding carboxamide can be achieved through several methods:

Using 1,1'-Carbonyldiimidazole (CDI)

One efficient method involves the use of 1,1'-carbonyldiimidazole:

  • A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (3 mmol) and 1,1'-carbonyldiimidazole (4.5 mmol) in 30 mL anhydrous THF is stirred at room temperature for 1 hour.

  • This is followed by dropwise addition of 15 mL of 25% aqueous ammonia solution and stirring at room temperature for 2 hours.

  • The mixture is then diluted with water and extracted with ethyl acetate (3 × 30 mL).

  • The combined organic layers are washed with either 1 N HCl or potassium phosphate buffer (pH 5.8), dried over anhydrous MgSO4, and evaporated under reduced pressure to give the pure carboxamide.

This method has been reported to yield 2,3-dihydro-1,4-benzodioxine-6-carboxamide with yields of approximately 95%.

Mixed Anhydride Method

An alternative approach involves the use of the mixed anhydride method:

  • The carboxylic acid is converted to a mixed anhydride intermediate using appropriate reagents.

  • The resulting mixed anhydride is then treated with ammonia or ammonium hydroxide to yield the carboxamide.

Specific Synthesis Routes for this compound

Based on the information available in the search results and general synthetic principles for similar compounds, the synthesis of this compound can be approached through multiple strategic pathways.

Convergent Synthesis Approach

A convergent synthesis approach would involve the preparation of two key intermediates that are then coupled to form the target compound:

Preparation of 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine
  • Synthesis of 2,5-dichlorobenzoic acid hydrazide : 2,5-Dichlorobenzoic acid is converted to its corresponding ester, which is then treated with hydrazine hydrate in ethanol to yield 2,5-dichlorobenzoic acid hydrazide.

  • Formation of the 1,3,4-oxadiazole ring : The hydrazide is treated with cyanogen bromide in methanol, followed by heating in sodium hydroxide solution to form 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine.

Preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This is synthesized as described in section 3.1, either from 3,4-dihydroxybenzaldehyde or 2,3-dihydroxybenzoic acid.

Coupling Reaction

The two intermediates are then coupled using appropriate coupling reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is activated using 1,1'-carbonyldiimidazole or other activating agents in a suitable solvent (e.g., THF or DMF).

  • The activated acid is then reacted with 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine to form the target amide bond.

  • The reaction mixture is purified by appropriate techniques (e.g., column chromatography or recrystallization) to yield the final product.

Linear Synthesis Approach

An alternative linear approach would involve:

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is converted to its methyl or ethyl ester.

  • The ester is treated with hydrazine hydrate in ethanol to yield 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.

Formation of N'-[(2,5-dichlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
  • The carbohydrazide is reacted with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane to form the corresponding N'-[(2,5-dichlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.
Cyclization to Form the 1,3,4-Oxadiazole Ring
  • The N'-acylhydrazide intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride under reflux conditions for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into an ice-water mixture.

  • The precipitate is filtered, washed with water, and dried to obtain the target compound.

Reaction Conditions and Optimization Parameters

Temperature Effects

Temperature plays a crucial role in the synthesis of both the 1,3,4-oxadiazole ring and the benzodioxine scaffold:

  • Ring closure reactions for the benzodioxine structure typically require reflux conditions in appropriate solvents (acetone, THF) to ensure complete cyclization.

  • Oxidation reactions for converting aldehydes to carboxylic acids are typically performed at elevated temperatures (70-80°C followed by reflux).

  • Cyclization reactions for forming the 1,3,4-oxadiazole ring generally require reflux conditions when using dehydrating agents like POCl₃, with reaction times of 5-6 hours.

Solvent Selection

The choice of solvent significantly impacts the efficiency and yield of various reaction steps:

Reaction Step Preferred Solvents Notes
Benzodioxine Ring Formation Acetone, DMF Polar aprotic solvents facilitate nucleophilic substitution
Hydrazide Formation Ethanol, Methanol Protic solvents aid in hydrazinolysis of esters
Acylhydrazide Formation Dichloromethane, THF Anhydrous conditions prevent side reactions
1,3,4-Oxadiazole Cyclization POCl₃ (as reagent and solvent) Facilitates dehydration and cyclization
Amide Coupling THF, DMF Polar aprotic solvents enhance nucleophilic attack

Catalyst Influence

Several catalysts and additives can significantly improve reaction efficiency:

  • Phase-transfer catalysts such as tetrabutylammonium bromide facilitate the reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane in the benzodioxine ring formation step.

  • TBAF (tetrabutylammonium fluoride) has been reported to catalyze the formation of oxadiazoles from O-acylamidoximes at room temperature, potentially applicable to similar cyclization reactions.

  • Coupling agents such as EDC, DCC, CDI, TBTU, or T3P can activate carboxylic acids for amide bond formation with improved efficiency.

Purification and Characterization

Purification Techniques

Purification of the final compound and its intermediates can be achieved through various techniques:

  • Recrystallization : The crude product can be recrystallized from appropriate solvents such as ethanol, ethanol/DMF mixtures, or acetone to obtain pure crystals.

  • Column chromatography : For more complex mixtures, silica gel column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) can effectively separate and purify the target compound.

  • Acid-base extraction : For compounds with basic or acidic functional groups, acid-base extraction can be employed to separate the desired product from impurities.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed through various spectroscopic methods:

  • ¹H NMR spectroscopy : Key signals would include:

    • Signals for the benzodioxine methylene protons (typically around δ 4.2-4.3 ppm)
    • Aromatic protons from both the benzodioxine and dichlorophenyl moieties (δ 7.0-8.0 ppm)
    • Amide NH proton (typically appearing as a broad singlet around δ 10-11 ppm)
  • ¹³C NMR spectroscopy : Would confirm the presence of:

    • Carbonyl carbon of the amide group (around δ 165-170 ppm)
    • Carbons of the 1,3,4-oxadiazole ring (around δ 160-170 ppm)
    • Aromatic carbon signals from the benzodioxine and dichlorophenyl rings
    • Methylene carbons of the benzodioxine ring (around δ 64-66 ppm)
  • IR spectroscopy : Key bands would include:

    • N-H stretching of the amide group (3300-3500 cm⁻¹)
    • C=O stretching of the amide (1640-1690 cm⁻¹)
    • C=N and C=C stretching (1600-1650 cm⁻¹)
    • C-O stretching of the benzodioxine and oxadiazole rings (1200-1300 cm⁻¹)
  • Mass spectrometry : High-resolution mass spectrometry would confirm the molecular formula C₁₇H₁₁Cl₂N₃O₄, with an expected [M+H]⁺ peak at m/z 393.0171.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazides with appropriate carbonyl precursors. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ .

  • Coupling the oxadiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Critical parameters: Temperature (70–90°C), solvent (DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Reaction Step Conditions Yield (%)
    Oxadiazole formationPOCl₃, 80°C, 6h65–75
    Amide couplingEDC/HOBt, DMF, RT, 12h70–85

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; benzodioxine protons at δ 4.3–4.5 ppm) .
  • HRMS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄Cl₂N₃O₄: 428.03) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the dichlorophenyl group .

Q. What preliminary biological assays are recommended for screening?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays (e.g., COX-2, kinase targets) due to oxadiazole’s role in modulating enzyme activity .
  • Antimicrobial screening (MIC assays) against Gram-positive/negative strains, as benzodioxine derivatives exhibit broad-spectrum activity .
  • Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent variation : Modify the dichlorophenyl group (e.g., replace Cl with F, CF₃) to assess electronic effects on bioactivity .

  • Scaffold hopping : Replace the benzodioxine moiety with benzofuran or chromane to evaluate steric contributions .

  • Data-driven SAR : Use multivariate analysis (e.g., PCA or PLS) to correlate logP, polar surface area, and IC₅₀ values .

    Substituent Enzyme Inhibition (IC₅₀, μM) LogP
    2,5-Cl₂Ph0.45 ± 0.023.8
    4-CF₃Ph1.20 ± 0.154.2
    3-FPh2.10 ± 0.303.5

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay validation : Replicate experiments using standardized protocols (e.g., CLIA for enzyme assays) to rule out procedural variability .
  • Target engagement studies : Use SPR or ITC to confirm direct binding vs. off-target effects .
  • Computational modeling : Perform molecular dynamics simulations to reconcile divergent IC₅₀ values (e.g., conformational flexibility of the oxadiazole ring) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated benzodioxine) to enhance oral bioavailability .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the dichlorophenyl group) .
  • LogD optimization : Adjust substituents to balance solubility (e.g., Cl → OH) while retaining target affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values?

  • Methodological Answer :

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. A549) to identify tissue-dependent effects .
  • Apoptosis vs. necrosis : Use Annexin V/PI staining to differentiate mechanisms .
  • Dose-response validation : Ensure linearity in the 0.1–100 μM range to avoid assay saturation .

Q. Why do computational docking results conflict with experimental binding data?

  • Methodological Answer :

  • Flexible docking : Account for side-chain mobility in the target’s active site (e.g., using AutoDock Vina with induced-fit parameters) .
  • Solvent effects : Include explicit water molecules in simulations to improve pose prediction accuracy .
  • Experimental cross-check : Validate top poses via mutagenesis (e.g., Ala-scanning of key residues) .

Key Research Gaps

  • Mechanistic elucidation : Limited data on the compound’s interaction with non-enzymatic targets (e.g., ion channels) .
  • In vivo efficacy : Lack of PK/PD studies in disease models (e.g., murine inflammation or cancer xenografts) .
  • Toxicity profiling : Absence of genotoxicity (Ames test) and cardiotoxicity (hERG assay) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.